1S/C10H13N5O2/c1-7(16)17-4-2-3-8-5-12-10-13-9(11)14-15(10)6-8/h5-6H,2-4H2,1H3,(H2,11,14)
. This indicates the presence of various functional groups in the molecule, including an acetate group, a propyl group, and a 1,2,4-triazolo[1,5-a]pyrimidin-6-yl group.
3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate is a chemical compound classified under the category of triazolopyrimidines. This compound features a triazole ring fused with a pyrimidine structure, which is significant in medicinal chemistry due to its diverse biological activities. The compound has a CAS number of 85599-38-8 and a molecular formula of C₁₀H₁₃N₅O₂, with a molecular weight of 235.25 g/mol. It is known for its potential applications in pharmaceuticals, particularly in the development of anti-tumor agents and other therapeutic compounds targeting various diseases .
The synthesis of 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate typically involves several key steps:
The molecular structure of 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate consists of:
The melting point of this compound is approximately 150 °C, indicating its stability under standard laboratory conditions .
The chemical reactivity of 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate can be analyzed through:
The mechanism by which 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate exerts its biological effects primarily involves:
The physical and chemical properties of 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate include:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃N₅O₂ |
Molecular Weight | 235.25 g/mol |
Melting Point | 150 °C |
Solubility | Soluble in water |
3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate has several scientific applications:
The construction of the [1,2,4]triazolo[1,5-a]pyrimidine core represents a critical initial step in synthesizing 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate (CAS# 85599-38-8). Two principal synthetic strategies dominate the literature: cyclocondensation reactions and annulation approaches. Cyclocondensation typically employs 3-amino-1,2,4-triazole as a key precursor, reacting with β-dicarbonyl derivatives under acid-catalyzed conditions. This approach exploits the bifunctional nature of the triazole, where the exocyclic amino group and ring nitrogen participate in nucleophilic attacks on electrophilic carbonyl carbons [9].
Recent advances demonstrate that regioselectivity in cyclocondensation can be precisely controlled through solvent and catalyst selection. For instance, Biginelli-like multicomponent reactions (MCRs) between 3,5-diaminotriazole, aldehydes, and ethyl acetoacetate under mild acidic conditions (e.g., citric acid in ethanol) yield 5-aryl-7-methyl substituted derivatives. Conversely, employing neutral ionic liquids shifts regioselectivity toward 7-aryl-5-methyl isomers [9]. This control is crucial as the positioning of substituents significantly influences downstream functionalization of the C-6 position where the propyl acetate chain will be attached.
An alternative annulation strategy involves constructing the pyrimidine ring onto a pre-formed triazole. This method often starts with 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine intermediates, where the chlorine at C-6 serves as a leaving group for subsequent nucleophilic displacement. While less common for direct C-6 alkyl chain introduction, this approach provides access to advanced intermediates for functionalization [5] [9]. The choice between cyclocondensation and annulation often depends on the desired substitution pattern and scale requirements, with cyclocondensation generally offering superior atom economy for symmetrical precursors.
Table 1: Synthetic Approaches to Triazolo[1,5-a]pyrimidine Core with C-6 Functionalization Potential
Method | Key Reactants | Conditions | Regiochemical Outcome | Yield Range |
---|---|---|---|---|
Acidic Cyclocondensation | 3,5-Diaminotriazole, aldehyde, β-ketoester | Citric acid/EtOH, reflux | Predominantly 5-aryl-7-methyl | 16-44% |
Ionic Liquid MCR | 3,5-Diaminotriazole, aldehyde, β-ketoester | Neutral ionic liquids, 80°C | Predominantly 7-aryl-5-methyl | 25-60% |
Chloro-Intermediate Annulation | 6-Chloro-triazolopyrimidine, nucleophiles | K₂CO₃/DMF, 80-100°C | Depends on nucleophile selectivity | 50-85% |
Introduction of the propyl acetate moiety at the C-6 position of the triazolopyrimidine core employs primarily nucleophilic displacement and transition-metal catalyzed coupling methodologies. The most reliable pathway involves reacting 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine with 3-hydroxypropyl acetate under basic conditions (e.g., K₂CO₃ in DMF), exploiting the chloride as a good leaving group. This SN₂-type reaction proceeds at 80-100°C over 12-24 hours, yielding the propyl acetate-linked scaffold [3] [10]. Optimization studies reveal that steric hindrance around C-6 significantly impacts reaction kinetics, with electron-withdrawing substituents at C-5 and C-7 positions accelerating the displacement rate.
Alternative approaches focus on late-stage esterification. One strategy involves coupling 3-(6-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol with acetyl chloride in the presence of non-nucleophilic bases like triethylamine. This two-step sequence offers flexibility in acetate group introduction but risks side reactions with sensitive triazolopyrimidine nuclei [8] [10]. Recent innovations employ linker length optimization, where homologated chains (e.g., butyl or pentyl acetates) are synthesized and evaluated for conformational effects on target binding. Computational analyses (LogP calculations) indicate the three-carbon propyl linker optimally balances molecular flexibility and hydrophobicity (experimental LogP = 0.78) for membrane permeability while positioning the ester for potential metabolic cleavage [4] [8].
Chemoselective manipulation of the triazolopyrimidine scaffold enables strategic bioactivity optimization while preserving the propyl acetate functionality. Key modifications target three reactive centers: the 2-amino group, the triazole nitrogen, and the acetate carbonyl.
Amino Group Acylation/Sulfonylation: The 2-amino group undergoes selective acylation using acid chlorides or anhydrides in dichloromethane with catalytic DMAP. This modification significantly influences target affinity, as evidenced in adenosine receptor antagonists where hydrophobic substituents (e.g., arylacyl groups) enhanced hA₃ receptor binding (Ki < 100 nM) [5]. However, bulky acyl groups may sterically hinder receptor access, necessitating careful steric mapping.
Linker Functionalization: The propyl chain's acetate group serves as a handle for prodrug strategies. Controlled hydrolysis generates the corresponding alcohol, which can be further conjugated to fluorescent probes or polyethylene glycol (PEG) chains for receptor visualization or improved solubility. In adenosine receptor probe development, such linkers enabled attachment of fluorophores without compromising receptor affinity (Ki values maintained at 50–300 nM across subtypes) [5].
Heterocycle Decoration: Electrophilic aromatic substitution on the triazolopyrimidine ring is challenging due to electron deficiency. However, direct C-H activation at C-5/C-7 positions using Pd-catalyzed arylation (e.g., with aryl iodides/Pd(OAc)₂) introduces aryl groups that modulate electronic properties. These modifications demonstrated significant effects in antimalarial triazolopyrimidines, where lipophilic trifluoromethylphenyl derivatives exhibited PfDHODH inhibition IC₅₀ values < 100 nM [7].
Table 2: Bioactivity Modulation via Chemoselective Modifications
Modification Site | Chemical Transformation | Biological Impact | Affinity/Potency Change |
---|---|---|---|
2-Amino group | Acylation with 4-CF₃-benzoyl | Enhanced hA₃ adenosine receptor binding | Ki reduction from μM to 32-84 nM |
C-5/C-7 positions | Pd-catalyzed arylation | Improved PfDHODH inhibition (antimalarial target) | IC₅₀ < 100 nM vs. wild-type |
Propyl chain terminus | Hydrolysis to alcohol + PEG conjugation | Increased aqueous solubility | Solubility increase >10-fold |
Triazole nitrogen | Alkylation (limited applicability) | Reduced binding in most cases | Ki increase >5-fold |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: